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Compound of Interest

Compound Name: (S)-N-Glycidylphthalimide

Cat. No.: B114293

This document provides a comprehensive overview of the spectroscopic data for (S)-(+)-N-
(2,3-Epoxypropyl)phthalimide, a key intermediate in various chemical syntheses. The intended
audience includes researchers, scientists, and professionals in the field of drug development.

Spectroscopic Data Presentation

The following tables summarize the nuclear magnetic resonance (NMR) and infrared (IR)
spectroscopic data for (S)-(+)-N-(2,3-Epoxypropyl)phthalimide.

Table 1: *"H NMR Spectroscopic Data

This table presents the proton NMR data, including chemical shifts (d) in parts per million
(ppm), multiplicity, and coupling constants (J) in Hertz (Hz).
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Multiplicity & Coupling

Chemical Shift (d) ppm Assignment
Constants (J) Hz

7.81-7.96 multiplet 2H (Aromatic)
7.62—7.79 multiplet 2H (Aromatic)
3.91-4.04 multiplet 1H (CH2-N)
3.72-3.85 multiplet 1H (CH2-N)
3.24 tdd, J=5.0,3.9,25 1H (Epoxy CH)
2.75-2.90 multiplet 1H (Epoxy CH-2)
2.68 dd,J=4.925 1H (Epoxy CHz)

Data sourced from a 500 MHz
spectrum in CDCI3[1].

Table 2: *C NMR Spectroscopic Data

This table details the carbon-13 NMR chemical shifts (8) in ppm.

Chemical Shift (8) ppm

Assighment

168.0 Carbonyl (C=0)
134.1 Aromatic

131.9 Aromatic

123.4 Aromatic

49.1 Epoxy CH

46.1 Epoxy CH:z
39.7 N-CH:2

Data sourced from a 126 MHz spectrum in

CDCls[1].
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Table 3: Infrared (IR) Spectroscopy Data

This table lists the characteristic absorption bands (vmax) in wavenumbers (cm~1).

Wavenumber (vmax) cm~—* Functional Group Assignment
1772, 1712 C=0 stretch (Phthalimide)

1606 C=C stretch (Aromatic)

1395 C-N stretch

1254, 900, 848 Epoxide ring vibrations

Data sourced from a Nujol mull preparation[1].

Experimental Protocols

The data presented in this guide were obtained using the following experimental
methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR and 3C NMR spectra were recorded on a Varian NMR System 500 MHz spectrometer.
[1] The solvent used was deuterated chloroform (CDCIs). Chemical shifts (&) are reported in
parts per million (ppm) and were referenced relative to the residual solvent signals (CDCls: dH
=7.26 ppm, 6C = 77.16 ppm).[1]

Infrared (IR) Spectroscopy

The IR spectrum was obtained from a sample prepared as a Nujol mull.[1]

Visualized Workflows

The following diagrams illustrate key logical and experimental workflows related to (S)-(+)-N-
(2,3-Epoxypropyl)phthalimide.
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Sample Preparation

(S)-(+)-N-(2,3-Epoxypropyl)phthalimide

Dissolve in CDCI3 Prepare Nujol Mull

Spectroscopic Analysis
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Output

Tables 1 & 2
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Caption: Workflow for Spectroscopic Analysis.
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Caption: Synthesis of the Target Compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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